2-Bromo-3-fluorophenylacetylene, TMS protected

Catalog No.
S13347428
CAS No.
M.F
C11H12BrFSi
M. Wt
271.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluorophenylacetylene, TMS protected

Product Name

2-Bromo-3-fluorophenylacetylene, TMS protected

IUPAC Name

2-(2-bromo-3-fluorophenyl)ethynyl-trimethylsilane

Molecular Formula

C11H12BrFSi

Molecular Weight

271.20 g/mol

InChI

InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3

InChI Key

JLOOQTMERRKNJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br

2-Bromo-3-fluorophenylacetylene, TMS protected, is a chemical compound characterized by the molecular formula C11_{11}H12_{12}BrFSi. This compound features a phenylacetylene structure with bromine and fluorine substituents on the aromatic ring, along with a trimethylsilyl (TMS) protecting group on the alkyne functionality. The presence of these functional groups enhances its reactivity and stability in various

, including:

  • Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions with various nucleophiles, allowing for the formation of more complex structures.
  • Nucleophilic Additions: The alkyne moiety can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Cyclization Reactions: The compound can serve as a precursor for cyclization reactions, generating cyclic compounds like benzofurans when reacted with phenols under specific conditions .

While specific biological activity data for 2-Bromo-3-fluorophenylacetylene is limited, compounds containing similar structural motifs often exhibit significant pharmacological properties. For instance, benzofuran derivatives have demonstrated activities such as anti-inflammatory, antimicrobial, and anticancer effects. Research indicates that compounds with bromine and fluorine substituents can enhance biological activity through improved binding interactions with biological targets .

The synthesis of 2-Bromo-3-fluorophenylacetylene, TMS protected, can be achieved through various methodologies:

  • Palladium-Catalyzed Coupling: This method involves the coupling of 2-bromo-3-fluorophenyl halides with terminal alkynes in the presence of palladium catalysts.
  • Lithiation and Subsequent Reaction: The compound can be synthesized by lithiation of a suitable precursor followed by reaction with trimethylsilyl acetylene.
  • Direct Fluorination: Fluorination of the corresponding bromo compound can be performed using fluorinating agents to introduce the fluorine atom at the desired position .

2-Bromo-3-fluorophenylacetylene has several applications in organic chemistry and materials science:

  • Building Block in Organic Synthesis: It is utilized as an intermediate for synthesizing more complex organic molecules.
  • Material Science: The compound may serve as a precursor for functional materials in electronics or photonics due to its unique electronic properties.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications based on their structural similarities to bioactive compounds .

Interaction studies involving 2-Bromo-3-fluorophenylacetylene often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a versatile building block in synthetic chemistry. Additionally, understanding its interactions at a molecular level can provide insights into its biological activity and potential therapeutic applications.

Several compounds share structural similarities with 2-Bromo-3-fluorophenylacetylene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-3-chloro-6-fluorophenylacetyleneC8_{8}H3_{3}BrClFContains chlorine instead of fluorine
2-Bromo-3-fluorophenacyl bromideC8_{8}H5_{5}Br2_{2}FOA more complex structure with additional bromine
2-Amino-4-fluoro-5-(trifluoromethyl)benzonitrileC8_{8}H4_{4}BrF3_{3}O2_{2}Incorporates amino and trifluoromethyl groups

Uniqueness: The unique combination of bromine and fluorine substituents along with the trimethylsilyl protection distinguishes 2-Bromo-3-fluorophenylacetylene from other similar compounds, enhancing its reactivity and potential applications in synthesis and medicinal chemistry.

Hydrogen Bond Acceptor Count

1

Exact Mass

269.98757 g/mol

Monoisotopic Mass

269.98757 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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